2-((6-Phenylthieno[2,3-d]pyrimidin-4-yl)amino)acetic acid
Description
Properties
IUPAC Name |
2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S/c18-12(19)7-15-13-10-6-11(9-4-2-1-3-5-9)20-14(10)17-8-16-13/h1-6,8H,7H2,(H,18,19)(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIWOJLWPOSADCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(N=CN=C3S2)NCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-Phenylthieno[2,3-d]pyrimidin-4-yl)amino)acetic acid typically involves the construction of the thieno[2,3-d]pyrimidine core followed by functionalization at the 4- and 6-positions. One common method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate . Another approach includes the use of 2-nitrothiophenes as starting materials, which are reduced and then cyclized to form the thienopyrimidine core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
2-((6-Phenylthieno[2,3-d]pyrimidin-4-yl)amino)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the phenyl ring using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thienopyrimidine derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular structure of 2-((6-Phenylthieno[2,3-d]pyrimidin-4-yl)amino)acetic acid is characterized by a thienopyrimidine core, which is known for its diverse biological activities. The compound exhibits a molecular formula of and a molecular weight of 270.30 g/mol. The presence of the thieno[2,3-d]pyrimidine moiety contributes to its pharmacological properties.
Medicinal Applications
1. Antimicrobial Activity
Research has indicated that derivatives of thienopyrimidines exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been evaluated for their effectiveness against various bacterial strains, including Helicobacter pylori. A study demonstrated that modifications in the thienopyrimidine structure could enhance antimicrobial potency, with some derivatives showing IC50 values as low as 0.16 μM against specific strains .
2. Antitumor Activity
Thienopyrimidine derivatives are also being investigated for their antitumor activities. A synthesis study reported that new thienopyrimidine analogs exhibited promising antitumor effects in vitro. The structure-activity relationship (SAR) analysis revealed that specific substitutions on the thienopyrimidine ring could significantly enhance cytotoxicity against cancer cell lines .
| Compound Name | Activity Type | IC50 (μM) | Reference |
|---|---|---|---|
| Compound 1 | Antimicrobial | 0.16 | |
| Compound 2 | Antitumor | 0.021 | |
| Compound 3 | Antimicrobial | 0.55 | |
| Compound 4 | Antitumor | 0.30 |
Case Studies
Case Study 1: Synthesis and Evaluation of Antimicrobial Activity
In a recent study, researchers synthesized a series of thienopyrimidine derivatives, including this compound. The synthesized compounds were tested against H. pylori, with several showing enhanced activity compared to existing antibiotics. The SAR indicated that modifications at the 4-position of the pyrimidine ring were crucial for improving efficacy .
Case Study 2: Antitumor Effects in Cancer Cell Lines
Another investigation focused on the antitumor potential of thienopyrimidine derivatives. The study synthesized various analogs and assessed their cytotoxic effects on human cancer cell lines. Results indicated that certain structural modifications led to increased apoptosis in cancer cells, suggesting that these compounds could serve as lead candidates for further development in cancer therapy .
Mechanism of Action
The mechanism of action of 2-((6-Phenylthieno[2,3-d]pyrimidin-4-yl)amino)acetic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like dihydrofolate reductase (DHFR), thereby reducing the synthesis of tetrahydrofolate, which is essential for DNA and RNA synthesis . This inhibition can lead to the death of rapidly dividing cells, making it a potential anticancer agent.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Observations:
Substituent Position and Type: The phenyl group at position 6 (as in the target compound) enhances hydrophobic interactions compared to methyl or ethyl groups (e.g., in C₁₂H₁₄N₂O₂S ). Replacing the amino linkage with a sulfanyl group (CID 725214 ) reduces hydrogen-bonding capacity but increases molecular weight and lipophilicity. Furo vs.
Biological Activity: Wy-14,643 (), a pyrimidinylthio acetic acid derivative, demonstrates that chloro and xylidino substituents correlate with hepatocarcinogenicity via persistent DNA replication. This highlights the critical role of substituents in toxicity profiles. Sulfonamide derivatives () show enhanced enzyme inhibitory activity due to their ability to mimic ATP-binding motifs in kinases.
Key Observations:
- Phosphorus Oxychloride (POCl₃): Widely used for chlorination in thienopyrimidine synthesis (), but requires careful handling due to toxicity.
- Glacial Acetic Acid : Common solvent for sulfonamide coupling reactions, yielding moderate to high purity (60–70%) .
Pharmacokinetic and Toxicity Profiles
- Solubility: The acetic acid moiety in the target compound improves aqueous solubility compared to methyl ester derivatives (e.g., ethyl 4-((4-(N-carbamimidoylsulfamoyl)phenyl)amino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate ).
- Hepatocarcinogenicity: Unlike Wy-14,643 (), the target compound lacks chloro and xylidino groups, suggesting a lower risk of peroxisome proliferation-induced DNA replication.
- Metabolic Stability : Methyl and ethyl substituents (e.g., C₁₂H₁₄N₂O₂S ) prolong half-life but may increase CYP450-mediated interactions.
Biological Activity
2-((6-Phenylthieno[2,3-d]pyrimidin-4-yl)amino)acetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities. Its molecular formula is , and it exhibits properties that make it a candidate for further pharmacological studies.
Antimicrobial Activity
Research indicates that derivatives of thieno[2,3-d]pyrimidine, including this compound, have demonstrated significant antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains. For instance, compounds derived from this class have been evaluated against Helicobacter pylori, with some showing improved potency compared to standard treatments .
| Compound | Target Organism | pIC50 (μM) | Reference |
|---|---|---|---|
| This compound | H. pylori ATCC43504 | 6.8 ± 0.26 | |
| Derivative 1 | Various Bacteria | IC50 0.16 |
Anti-inflammatory Effects
The anti-inflammatory activity of this compound has also been investigated. Compounds within the thieno[2,3-d]pyrimidine family have been shown to inhibit COX enzymes, which are key players in the inflammatory process. Notably, certain derivatives exhibited IC50 values comparable to established anti-inflammatory drugs like celecoxib .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as dihydrofolate reductase (DHFR), which is crucial in nucleotide synthesis pathways. This inhibition can lead to reduced proliferation of certain pathogens and cancer cells .
Structure-Activity Relationships (SAR)
The SAR studies have highlighted the importance of various substituents on the thieno[2,3-d]pyrimidine core in modulating biological activity. For instance, modifications to the phenyl ring and the introduction of electron-withdrawing or electron-donating groups can significantly affect potency and selectivity against different biological targets .
Key Findings from SAR Studies
- Substituent Effects : The presence of electron-releasing groups enhances anti-inflammatory activity.
- Hybrid Compounds : Merging different structural motifs has resulted in compounds with increased potency against bacterial strains.
- Potency Variability : Variations in substituents lead to significant differences in IC50 values across related compounds.
Case Studies
A series of case studies have illustrated the effectiveness of derivatives of this compound in treating infections caused by resistant bacterial strains. For example, one study demonstrated that a modified version of this compound showed an eleven-fold increase in potency against H. pylori compared to earlier analogs .
Q & A
Q. What role does the thieno[2,3-d]pyrimidine heterocycle play in modulating pharmacokinetics?
- Methodological Answer :
- LogP Analysis : Measure octanol-water partition coefficients (e.g., using shake-flask method) to correlate lipophilicity with bioavailability .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
